molecular formula C14H18FNO5S B2745248 Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2411195-23-6

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No. B2745248
CAS RN: 2411195-23-6
M. Wt: 331.36
InChI Key: DZSZYURAORSDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18FNO5S/c1-14(2,3)23-13(19)16-7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3. This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Cascade Synthesis of 3-Arylsulfonylquinolines : A study demonstrated a new method for synthesizing 3-arylsulfonylquinoline derivatives, important in pharmaceutical drugs, through tert-butyl hydroperoxide mediated cycloaddition. This method offers a straightforward route for the formation of a C-S bond and quinoline ring in one step, highlighting the compound's relevance in facilitating complex organic reactions (Zhang et al., 2016).
  • Antimalarial Drug Development : N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was selected for development based on its excellent activity against Plasmodium falciparum, demonstrating the compound's potential in antimalarial drug development (O’Neill et al., 2009).

Material Science and Chemical Synthesis

  • Synthesis of Quinoline Silyloxymethylsulfones : Research into heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, crucial in medicinal chemistry, reported a method involving sodium tert-butyldimethyl silyloxymethylsulfinate reaction with quinoline N-oxides. This approach underscores the compound's utility in synthesizing complex heterocyclic structures (Patel et al., 2022).
  • New Fluoroquinolones Against Mycobacterium Tuberculosis : A study synthesized new fluoroquinolones, including 1-(tert-butyl)-6-fluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing significant activity against Mycobacterium tuberculosis strains resistant to existing fluoroquinolones. This highlights the compound's role in addressing antibiotic resistance (Guerrini et al., 2013).

Chemical Transformations and Reactivity

  • Synthesis and Transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate : This research demonstrated the compound's versatility in organic synthesis, where tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate reacted with tributylvinyltin, leading to various cyclic and acyclic products. Such studies provide insights into the compound's reactivity and potential applications in designing novel molecules (Moskalenko & Boev, 2014).

Safety and Hazards

This compound is not intended for human or veterinary use. The safety pictograms associated with this compound include GHS07, and the hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-7-6-10-8-12(21-22(15,18)19)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSZYURAORSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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